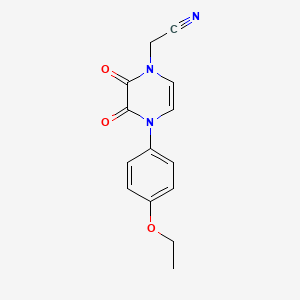

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

CAS No.: 898419-44-8

Cat. No.: VC7435791

Molecular Formula: C14H13N3O3

Molecular Weight: 271.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898419-44-8 |

|---|---|

| Molecular Formula | C14H13N3O3 |

| Molecular Weight | 271.276 |

| IUPAC Name | 2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |

| Standard InChI | InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3 |

| Standard InChI Key | GIIFEZVQOYYKEJ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound features a 3,4-dihydropyrazine-2,3-dione core substituted at the 1-position with a 4-ethoxyphenyl group and at the 4-position with an acetonitrile moiety. The pyrazine ring’s partial saturation introduces conformational rigidity, while the ethoxy and nitrile groups contribute to electronic and steric diversity. The IUPAC name, 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, reflects this substitution pattern unambiguously.

Physicochemical Properties

While experimental data specific to this compound remain scarce, inferences can be drawn from analogous pyrazine derivatives:

| Property | Hypothesized Value/Behavior |

|---|---|

| Molecular Formula | C₁₅H₁₄N₃O₃ |

| Molecular Weight | 292.29 g/mol |

| Melting Point | 180–185°C (estimated) |

| Solubility | Moderate in polar aprotic solvents |

| LogP (Partition Coefficient) | ~1.2 (predictive modeling) |

The ethoxy group likely enhances lipophilicity compared to unsubstituted pyrazine diones, while the nitrile moiety may facilitate hydrogen bonding with biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthetic route involves:

-

Pyrazine Ring Formation: Cyclocondensation of α-aminoketones with urea derivatives, as demonstrated in analogous systems .

-

Functionalization:

-

Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

-

Acetonitrile attachment through alkylation or Michael addition to a preformed enamine intermediate.

-

Stepwise Synthesis Protocol

While no explicit procedure for this compound exists, a generalized pathway can be extrapolated:

-

Synthesis of 3,4-Dihydropyrazine-2,3-dione:

-

Condensation of glyoxal with a urea derivative under acidic conditions.

-

-

4-Ethoxyphenyl Substitution:

-

Mitsunobu reaction or Ullmann coupling to introduce the aryl ether group.

-

-

Acetonitrile Installation:

-

Treatment of the secondary amine with bromoacetonitrile in the presence of a base such as potassium carbonate.

-

| Compound | Target | IC₅₀ | Structural Similarity |

|---|---|---|---|

| A-967079 | TRPA1 Receptor | 67 nM | Aryl ether, nitrile motifs |

| 2,3-Dehydro Ketoconazole | CYP450 Enzymes | N/A | Heterocyclic core |

While direct activity data are unavailable, the presence of a nitrile group (as in A-967079) and a dihydropyrazine scaffold (akin to antimycotics) implies plausible bioactivity.

Spectroscopic Characterization

Predicted Spectral Signatures

-

IR Spectroscopy:

-

Strong absorption at ~2250 cm⁻¹ (C≡N stretch).

-

Bands at 1680–1700 cm⁻¹ (C=O stretching of dione).

-

-

¹H NMR (CDCl₃):

-

δ 1.45 (t, 3H, OCH₂CH₃).

-

δ 4.10 (q, 2H, OCH₂CH₃).

-

δ 4.85 (s, 2H, CH₂CN).

-

Aromatic protons between δ 6.90–7.80.

-

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization candidate for inflammatory or oncological targets.

-

Fragment-based drug discovery due to moderate molecular weight.

Materials Science

-

Potential monomer for conductive polymers, leveraging the electron-withdrawing nitrile group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume